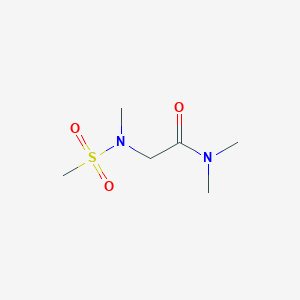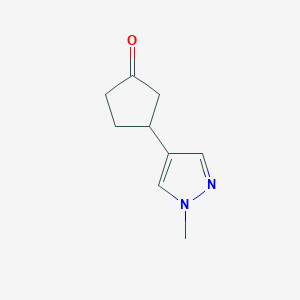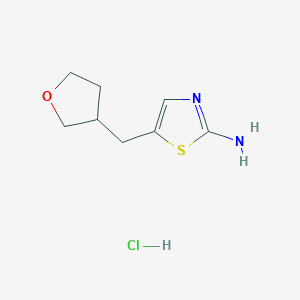![molecular formula C12H12ClNO3 B2382590 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 878617-59-5](/img/structure/B2382590.png)
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” is a chemical compound with the molecular formula C11H10ClNO3 . It is a heterocyclic compound that contains a total of 30 bonds, including 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a variety of bond types and functional groups. It contains 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 239.66 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
- Microwave Synthesis of Chiral Derivatives : A study by Meng et al. (2013) involved the microwave synthesis of optically active N-benzyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones, a derivative of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one. These compounds demonstrated good inhibition against Gram-positive bacteria and fungi, showcasing their potential in antimicrobial applications (Meng et al., 2013).
Chemical Synthesis and Potential Applications
- Innovative Synthesis Method : Research by 詹淑婷 (2012) presented a new method to develop 3,4-dihydro-2H-benzo[1,4]oxazines, which could be significant for biological and medicinal applications (詹淑婷, 2012).
Antibacterial Activity
- Synthesis and Antimicrobial Activity : Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives via Smiles rearrangement and demonstrated their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. This suggests the compound’s relevance in developing new antimicrobial agents (Fang et al., 2011).
Catalysis and Chemical Reactions
- Coordination Chemistry : A study by Ardizzoia et al. (2010) explored the coordination chemistry of a similar compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with zinc and mercury. This research highlighted the compound's versatility in providing different environments to the metal center, which could be significant in catalysis and material science (Ardizzoia et al., 2010).
Anticancer Potential
- Effects on Lung Cancer Cell Growth : Zhou et al. (2014) synthesized 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and evaluated their effects on A549 lung cancer cell growth. The study indicated potential applications in cancer treatment, particularly in inducing autophagy and cell cycle arrest in lung cancer cells (Zhou et al., 2014).
Safety and Hazards
properties
IUPAC Name |
6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-6(13)11(15)8-3-4-10-9(5-8)14-12(16)7(2)17-10/h3-7H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXHENUOWTRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)

![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)
![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)


![N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2382527.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)